

# A Technical Guide to the Physicochemical Properties of Carboxyphosphamide-d4

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Carboxyphosphamide-d4 |           |
| Cat. No.:            | B15128296             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

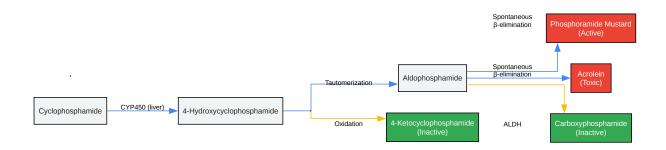
This technical guide provides a comprehensive overview of the core physicochemical properties of **Carboxyphosphamide-d4**, a deuterated metabolite of the widely used anticancer and immunosuppressant agent, cyclophosphamide. This document is intended for professionals in research, scientific, and drug development fields who require detailed information on this compound for analytical and metabolic studies.

#### Introduction

Carboxyphosphamide-d4 is the deuterated form of carboxyphosphamide, an inactive metabolite of cyclophosphamide.[1] Due to its isotopic labeling, it serves as an invaluable internal standard for the quantitative analysis of cyclophosphamide and its metabolites in biological matrices using mass spectrometry-based methods.[2] Understanding its fundamental physicochemical characteristics is crucial for the development and validation of robust analytical protocols.

# **Physicochemical Properties**

The key physicochemical properties of **Carboxyphosphamide-d4** are summarized in the table below. It is important to note that while some data are readily available from suppliers, other experimental values such as melting and boiling points are not extensively published for this specific deuterated metabolite.




| Property           | Value                                                                                                             | Source(s) |
|--------------------|-------------------------------------------------------------------------------------------------------------------|-----------|
| Molecular Formula  | C7H11D4Cl2N2O4P                                                                                                   | [1][3][4] |
| Molecular Weight   | 297.11 g/mol                                                                                                      | [1][3][4] |
| CAS Number         | 1246817-74-2                                                                                                      | [1][3]    |
| Appearance         | Off-White to Pale Yellow Solid                                                                                    | [1]       |
| Storage Conditions | 2-8°C, under inert atmosphere                                                                                     | [1]       |
| Solubility         | No specific data available. The parent compound, cyclophosphamide, is soluble in water, chloroform, and methanol. | [5]       |
| Melting Point      | Not available                                                                                                     |           |
| Boiling Point      | Not available                                                                                                     | _         |
| рКа                | Not available                                                                                                     | _         |

# **Metabolic Pathway of Cyclophosphamide**

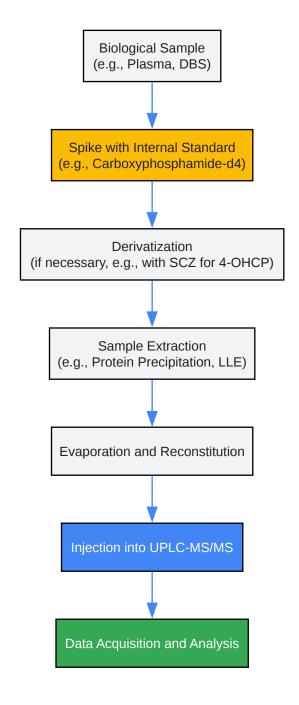
Cyclophosphamide is a prodrug that requires metabolic activation in the liver to exert its therapeutic effects. The metabolic pathway is a complex cascade of enzymatic reactions. Carboxyphosphamide is an inactive end-product of a major detoxification pathway. The following diagram illustrates the metabolic conversion of cyclophosphamide.





Click to download full resolution via product page

Metabolic pathway of cyclophosphamide leading to active and inactive metabolites.


# **Experimental Protocols: Analytical Applications**

**Carboxyphosphamide-d4**, along with other deuterated analogs of cyclophosphamide metabolites, is primarily used as an internal standard in bioanalytical methods, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), for the accurate quantification of the parent drug and its metabolites in biological samples like plasma and dried blood spots.

## **Sample Preparation and Analysis Workflow**

The general workflow for the analysis of cyclophosphamide and its metabolites using a deuterated internal standard is depicted below.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- 2. Carboxyphosphamide-d4 CAS 1246817-74-2 | Axios Research [axios-research.com]
- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Carboxyphosphamide-d4]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15128296#physicochemical-properties-of-carboxyphosphamide-d4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com